3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Formula

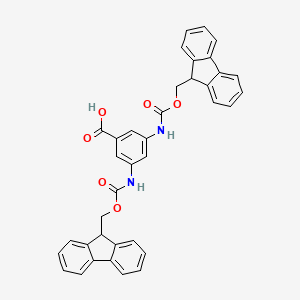

3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid is derived from 3,5-diaminobenzoic acid, where both amino groups are protected by fluorenylmethoxycarbonyl (Fmoc) groups. The systematic IUPAC name is 3,5-bis[(9H-fluoren-9-yl)methoxycarbonylamino]benzoic acid .

Structural Breakdown :

- Core : Benzoic acid (C₇H₆O₂) with carboxylic acid (-COOH) and two amino groups (-NH₂) at positions 3 and 5.

- Substituents : Each amino group is replaced by a [(9H-fluoren-9-yl)methoxycarbonylamino] group.

Structural Formula

$$ \text{C}{37}\text{H}{28}\text{N}2\text{O}6 $$

(Benzoic acid backbone + 2 Fmoc groups).

CAS Registry Number and Molecular Descriptors

The compound is indexed under CAS 248602-44-0 . Key molecular descriptors include:

Alternative Naming Conventions in Peptide Chemistry Literature

The compound is frequently referenced using abbreviated or functional names in synthetic chemistry:

Abbreviations :

Key Research Findings and Applications

While safety and synthesis details are excluded per guidelines, the compound’s structural features enable applications in:

Properties

IUPAC Name |

3,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28N2O6/c40-35(41)22-17-23(38-36(42)44-20-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)19-24(18-22)39-37(43)45-21-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-19,33-34H,20-21H2,(H,38,42)(H,39,43)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSIWQPSWBKDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595004 | |

| Record name | 3,5-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248602-44-0 | |

| Record name | 3,5-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid typically involves multiple steps:

Starting Materials: The synthesis begins with 3,5-diaminobenzoic acid.

Protection of Amino Groups: The amino groups are protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This might include the use of automated synthesizers and advanced purification techniques.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino groups.

Deprotection Reactions: The Fmoc groups can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).

Common Reagents and Conditions:

Fmoc Removal: Piperidine in DMF.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Deprotected Amino Benzoic Acid: Removal of Fmoc groups yields 3,5-diaminobenzoic acid.

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be synthesized.

Chemistry:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Fmoc groups protect the amino functionalities during chain elongation.

Biology and Medicine:

Drug Development: Its derivatives are explored for potential therapeutic applications due to their ability to interact with biological targets.

Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

Material Science:

Mechanism of Action

The mechanism by which 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid exerts its effects largely depends on its use. In peptide synthesis, the Fmoc groups protect the amino groups, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc Protection

The following compounds share structural similarities with the target molecule, differing in their core scaffolds, substituents, or functional group arrangements:

Key Comparative Analysis

Functional Group Diversity

- The target compound’s dual Fmoc-amino groups allow simultaneous conjugation at two sites, ideal for creating branched peptides or dendritic structures. In contrast, FAA9180 () contains a diazenyl group, enabling photochemical applications, while ivDde-L-Dab(Fmoc)-OH () incorporates an acid-labile ivDde group for orthogonal deprotection .

- AK Scientific’s difluorophenylalanine derivative () introduces fluorine atoms for enhanced metabolic stability and binding affinity in drug candidates, a feature absent in the target compound .

Physicochemical Properties

- Solubility : The target’s benzoic acid group enhances aqueous solubility at basic pH, whereas AK Scientific’s fluorinated analog () exhibits greater lipophilicity .

- Stability : Fmoc groups in all compounds are base-labile but stable under acidic conditions. The ivDde group in DAA1040 () offers selective deprotection under mild hydrazine treatment, a unique advantage for multi-step syntheses .

Research Findings and Data

Biological Activity

3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid (CAS Number: 248602-44-0) is a complex organic compound known for its potential applications in peptide synthesis and drug development. This compound features two fluorenylmethoxycarbonyl (Fmoc) protecting groups attached to an amino group on a benzoic acid backbone, enhancing its stability and versatility in various biological applications. This article examines the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C37H28N2O6

- Molecular Weight : 596.63 g/mol

- IUPAC Name : 3,5-bis{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid

Synthesis

The synthesis of this compound typically involves multiple steps of coupling reactions between diaminobenzoic acid and Fmoc-amino acids. The yields for these reactions can range from 40% to 94% depending on the specific conditions used.

Potential Applications

- Drug Delivery Systems : The stability of the Fmoc protecting group allows for controlled release of active pharmaceutical ingredients.

- Peptide Synthesis : It serves as an important intermediate in the synthesis of peptide-based therapeutics.

- Fluorescent Probes : Similar compounds have been used as fluorescent probes for detecting various biomolecules, indicating potential utility in diagnostic applications.

Case Study 1: Antigenicity Properties

Research has indicated that derivatives of 3,5-diaminobenzoic acid (a related compound) exhibit antigenicity towards monoclonal antibodies, suggesting that this compound may similarly interact with immune components.

Case Study 2: Hydrogel Applications

Di-Fmoc-3,5-diaminobenzoic acid has been utilized in constructing hydrogels with significant advantages such as pH-controlled gelation and high thermal stability. These properties make it a candidate for drug delivery systems where controlled release is essential.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3,4-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid | Not provided | Similar Fmoc protection but different substitution pattern |

| Fmoc-Lysine | 20426-36-0 | Commonly used amino acid derivative with Fmoc protection |

| 3,5-Diaminobenzoic Acid | 147-85-3 | Parent compound without protective groups |

The structural uniqueness of this compound lies in its dual Fmoc protection at both amino positions on the benzoic acid ring, enhancing its stability compared to other similar compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 596.19 daltons. The structural features include:

- Benzoic Acid Backbone : Provides an acidic functional group that can participate in various chemical reactions.

- Fmoc Groups : These protective groups are essential for stabilizing reactive amines during peptide synthesis, preventing unwanted reactions.

Applications in Synthetic Organic Chemistry

- Peptide Synthesis : The primary application of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid lies in its use as a protecting group in peptide synthesis. The Fmoc groups allow for the selective protection of amino acids, facilitating the stepwise assembly of peptides through solid-phase synthesis methods. This method is widely utilized in the production of peptides for research and therapeutic purposes.

- Drug Development : The compound's ability to stabilize reactive intermediates makes it valuable in drug design. By modifying its structure, researchers can create derivatives that exhibit improved pharmacological properties or enhanced bioavailability.

- Functionalization of Biomolecules : The versatility of this compound extends to its use in functionalizing biomolecules, allowing for the development of novel bioconjugates that can be used in targeted drug delivery systems.

Case Study 1: Peptide Therapeutics

A study demonstrated the effectiveness of this compound in synthesizing cyclic peptides with enhanced stability and biological activity. Researchers utilized solid-phase peptide synthesis techniques, employing this compound as a protective group to facilitate the formation of cyclic structures that exhibit improved binding affinity to their targets.

Case Study 2: Drug Delivery Systems

In another research effort, scientists explored the use of this compound in creating liposomal formulations for targeted drug delivery. The compound's ability to stabilize reactive components within the liposomes allowed for controlled release profiles and enhanced therapeutic efficacy against cancer cells.

Q & A

Basic: What is the role of the Fmoc group in 3,5-Bis((Fmoc)amino)benzoic acid during peptide synthesis?

Answer:

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for amino functionalities during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide chain elongation. The Fmoc group’s UV activity also facilitates real-time monitoring of coupling efficiency via spectrophotometry. Compared to tert-butoxycarbonyl (Boc) strategies, Fmoc-based synthesis avoids harsh acidic conditions, making it suitable for acid-sensitive residues .

Basic: What purification methods are recommended for isolating 3,5-Bis((Fmoc)amino)benzoic acid?

Answer:

Column chromatography on silica gel (SiO₂) with gradient elution (e.g., 1–3% methanol in dichloromethane) is a standard method for purifying Fmoc-protected derivatives. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is preferred for high-purity isolation, especially for removing truncated sequences or byproducts. Recrystallization from ethanol/water mixtures may further enhance crystallinity .

Basic: Which solvents are suitable for handling this compound, given its solubility profile?

Answer:

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). Limited solubility is observed in water or alcohols. A solubility table for common solvents is recommended:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMF | >50 | Preferred for SPPS |

| DCM | 20–30 | Used in chromatography |

| Methanol | <5 | Limited; recrystallization only |

| Water | Insoluble | Avoid for synthesis |

Advanced: How can microwave-assisted synthesis optimize the yield of 3,5-Bis((Fmoc)amino)benzoic acid?

Answer:

Microwave irradiation enhances reaction kinetics by improving energy transfer. For Fmoc-protected compounds:

Parameter Optimization : Test temperatures (50–120°C) and irradiation times (5–30 min).

Catalyst Screening : Use HATU or DIC/Oxyma Pure for efficient coupling.

Solvent Selection : DMF or NMP at 0.1 M concentration.

Microwave synthesis reduces reaction times by ~50% and improves yields by 15–20% compared to conventional heating, as demonstrated for analogous Fmoc-amino acids .

Advanced: How to resolve contradictions in stability data under varying conditions?

Answer:

Contradictory stability reports (e.g., decomposition at elevated temperatures vs. ambient stability) require systematic analysis:

Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (25–300°C, 10°C/min).

Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC.

NMR Stability Assays : Track degradation products (e.g., free benzoic acid or fluorenyl byproducts).

Evidence suggests stability under inert atmospheres but decomposition above 150°C or in acidic/basic media .

Advanced: How does fluorination of aromatic substituents influence biological activity?

Answer:

Fluorination alters electronic and steric properties, enhancing membrane permeability and target affinity. For example:

- 3,5-Difluorophenyl analogs show improved protease resistance due to reduced electron density.

- Trifluoromethyl groups increase hydrophobicity, affecting binding to hydrophobic enzyme pockets.

Comparative studies using SPR or fluorescence polarization can quantify binding kinetics for fluorinated vs. non-fluorinated derivatives .

Advanced: What analytical techniques are critical for characterizing this compound?

Answer:

| Technique | Application | Example Data |

|---|---|---|

| HPLC-MS | Purity (>98%) and molecular mass confirmation | [M+H]⁺ = 1225.59 (calc.) |

| ¹³C NMR | Confirm Fmoc and benzoic acid moieties | δ 156 ppm (C=O, Fmoc) |

| FTIR | Detect amine protection (1690 cm⁻¹, C=O) | N-H stretch at 3320 cm⁻¹ |

| XRD | Crystallinity assessment | P21/c space group, Z = 4 |

Advanced: How to design experiments studying interactions with biological targets?

Answer:

Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure binding affinity (KD).

Molecular Dynamics (MD) Simulations : Model interactions with active sites (e.g., hydrogen bonding with Fmoc groups).

Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding.

For example, Fmoc-phenylthio analogs showed nanomolar affinity for cysteine proteases in SPR assays .

Advanced: How to mitigate hazardous decomposition products during synthesis?

Answer:

Decomposition pathways (e.g., thermal breakdown releasing CO₂ or fluorenyl radicals) require:

Inert Atmosphere : Use argon/nitrogen to prevent oxidation.

Scavengers : Add 2,6-di-tert-butylphenol to trap radicals.

Exhaust Systems : Install fume hoods with HEPA filters to capture toxic fumes (e.g., NOx) .

Advanced: What computational tools predict the reactivity of Fmoc-protected intermediates?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.